molecular formula C8H5N3 B1328097 1H-indazole-4-carbonitrile CAS No. 861340-10-5

1H-indazole-4-carbonitrile

Cat. No.: B1328097
CAS No.: 861340-10-5
M. Wt: 143.15 g/mol
InChI Key: SBVHLMVTWNMOPU-UHFFFAOYSA-N
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Description

1H-Indazole-4-carbonitrile is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals The structure of this compound consists of a fused benzene and pyrazole ring with a nitrile group attached to the fourth position of the indazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Indazole-4-carbonitrile can be synthesized through several methods. One common approach involves the cyclization of 2-aminobenzonitrile with hydrazine under acidic conditions. Another method includes the reaction of 2-aminobenzonitrile with sodium nitrite and hydrochloric acid to form the corresponding diazonium salt, which then undergoes cyclization to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1H-Indazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form carboxylic acids under strong oxidative conditions.

    Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride.

    Substitution: The indazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atom or the carbon atoms adjacent to the nitrogen.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed:

    Oxidation: 1H-Indazole-4-carboxylic acid.

    Reduction: 1H-Indazole-4-amine.

    Substitution: Halogenated indazole derivatives.

Scientific Research Applications

1H-Indazole-4-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-indazole-4-carbonitrile depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, indazole derivatives have been shown to inhibit phosphoinositide 3-kinase, which plays a role in cell growth and survival . The nitrile group can also interact with biological targets through hydrogen bonding and other non-covalent interactions.

Comparison with Similar Compounds

    1H-Indazole: Lacks the nitrile group and has different reactivity and biological activity.

    2H-Indazole: Isomeric form with different chemical properties.

    1H-Indazole-3-carbonitrile: Similar structure but with the nitrile group at the third position.

Uniqueness: 1H-Indazole-4-carbonitrile is unique due to the position of the nitrile group, which influences its chemical reactivity and biological activity. This positional difference can lead to variations in the compound’s interaction with biological targets and its overall pharmacological profile .

Properties

IUPAC Name

1H-indazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3/c9-4-6-2-1-3-8-7(6)5-10-11-8/h1-3,5H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBVHLMVTWNMOPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=NNC2=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70646712
Record name 1H-Indazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861340-10-5
Record name 1H-Indazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-indazole-4-carbonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

4-Bromoindazole (1.0 g, Judkins et al., WO 9641803) and zinc cyanide (0.6 g) were added to N-methylpyrrolidinone (12.5 ml) and placed under an argon atmosphere. To this mixture was added tetrakis(triphenylphosphine)palladium(0) (0.88 g) and the reaction was heated to 85° C. overnight. The reaction mixture was cooled and partitioned between ethyl acetate and water, the organic layer was washed with brine, dried (MgSO4), and evaporated to dryness. The product was purified by chromatography on silica gel using ethyl acetate-dichloromethane (5:95) as the eluting solvent to afford 0.581 g pure 4-cyanoindazole.
Quantity
1 g
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12.5 mL
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zinc cyanide
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0.6 g
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0.88 g
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catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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